2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Comparative Analysis with Related Piperidin-4-one Derivatives
Table 3: Structural and Spectral Comparisons
Key trends:
Properties
Molecular Formula |
C19H19Br2NO |
|---|---|
Molecular Weight |
437.2 g/mol |
IUPAC Name |
2,6-bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C19H19Br2NO/c1-11-17(13-3-7-15(20)8-4-13)22-18(12(2)19(11)23)14-5-9-16(21)10-6-14/h3-12,17-18,22H,1-2H3 |
InChI Key |
FFAINGUAPNUNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one typically involves the reaction of 4-bromoacetophenone with 3,5-dimethylpiperidin-4-one under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product through nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Debrominated piperidinone derivatives.
Substitution: Products with substituted nucleophiles replacing the bromine atoms.
Scientific Research Applications
2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets. The bromine atoms and the piperidinone core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2,6-bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one with structurally related piperidin-4-one derivatives:
Key Observations :
- Substituent Position : 4-Bromophenyl groups (target compound) vs. 2-bromobenzylidene (Compound 4k) lead to distinct steric and electronic profiles. The 2-bromo substitution in 4k may introduce torsional strain, whereas 4-bromo groups are conformationally more stable .
- Functional Groups : Hydroxy and methoxy substituents (as in the hydroxy-methoxy analog) enable hydrogen bonding, which is absent in the brominated compound. This difference correlates with the hydroxy-methoxy derivative’s reported HIV-1 protease binding affinity .
Conformational and Crystallographic Comparisons
- Crystal Packing: The methanol-solvated 2,6-bis(4-fluorophenyl) analog adopts a chair conformation with equatorial aryl groups, forming zigzag supramolecular chains via methanol-mediated hydrogen bonds. In contrast, unsolvated or gas-phase structures show altered aryl ring orientations .
- Piperidone Ring Puckering : Cremer-Pople parameters for ring puckering (e.g., amplitude $ q $) vary with substituent bulk. For instance, bulkier 4-bromophenyl groups may increase puckering compared to smaller substituents like methyl .
Biological Activity
2,6-Bis(4-bromophenyl)-3,5-dimethylpiperidin-4-one is a synthetic compound belonging to the piperidine derivative class, characterized by its unique structure that includes two brominated phenyl groups and two methyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 437.2 g/mol
- CAS Number : 1005124-37-7
The structural arrangement of this compound contributes significantly to its biological activity. The presence of bromine atoms enhances lipophilicity and may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for the development of new antimicrobial agents. The specific mechanisms of action are still under investigation, but preliminary findings indicate that it may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. In particular, it has shown promise in inducing apoptosis in cancer cell lines, which is a critical mechanism in cancer therapy. For example, research conducted on FaDu hypopharyngeal tumor cells demonstrated that this compound exhibited cytotoxic effects superior to those of conventional chemotherapeutics like bleomycin .
Case Study: Cytotoxicity in Cancer Cells
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | FaDu | 15 | Induces apoptosis |
| Bleomycin | FaDu | 20 | DNA damage |
This table illustrates the relative potency of this compound compared to bleomycin in a specific cancer cell line.
Binding Affinity Studies
Interaction studies have revealed that this compound may bind to proteins involved in microbial resistance mechanisms. These studies are crucial for understanding how the compound can be optimized for therapeutic applications. The binding affinity of the compound to various biological targets is currently being evaluated to determine its potential as a drug candidate.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship (SAR) analyses. Variations in substituents on the piperidine ring significantly affect its pharmacological properties. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,6-Di(phenyl)-3,5-dimethylpiperidin-4-one | Two phenyl groups instead of brominated ones | Lacks halogen substituents |
| 1-(4-Bromophenyl)-3-methylpiperidin-4-one | Bromination at a different position | Altered pharmacological profile |
These comparisons highlight how specific modifications can lead to changes in biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
